molecular formula C10H24N2O8S B12671298 Bis((carboxymethyl)trimethylammonium) sulphate CAS No. 93778-43-9

Bis((carboxymethyl)trimethylammonium) sulphate

Cat. No.: B12671298
CAS No.: 93778-43-9
M. Wt: 332.37 g/mol
InChI Key: VQOJVZCNOWWFTE-UHFFFAOYSA-N
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Description

It is a colorless to yellow liquid that is highly flammable and water-soluble . This compound is known for its reactivity and is used in various chemical processes and research applications.

Preparation Methods

1,2,3,4-diepoxybutane can be synthesized through the epoxidation of butadiene. The reaction typically involves the use of peracids or hydrogen peroxide as oxidizing agents under controlled conditions . Industrial production methods may vary, but they generally follow similar principles of epoxidation, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,2,3,4-diepoxybutane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3,4-diepoxybutane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3,4-diepoxybutane involves its reactivity with nucleophiles, leading to the formation of covalent bonds with various biomolecules. This reactivity is due to the presence of two epoxide groups, which are highly reactive towards nucleophilic attack. The molecular targets and pathways involved include interactions with proteins, DNA, and other cellular components, which can result in cross-linking and other modifications.

Comparison with Similar Compounds

1,2,3,4-diepoxybutane can be compared with other similar compounds such as:

    Ethylene oxide: A simpler epoxide with similar reactivity but different applications.

    Propylene oxide: Another epoxide used in various industrial applications.

    Butadiene monoxide: A related compound with one epoxide group instead of two.

The uniqueness of 1,2,3,4-diepoxybutane lies in its dual epoxide groups, which confer higher reactivity and versatility in chemical reactions compared to its simpler counterparts .

Properties

CAS No.

93778-43-9

Molecular Formula

C10H24N2O8S

Molecular Weight

332.37 g/mol

IUPAC Name

carboxymethyl(trimethyl)azanium;sulfate

InChI

InChI=1S/2C5H11NO2.H2O4S/c2*1-6(2,3)4-5(7)8;1-5(2,3)4/h2*4H2,1-3H3;(H2,1,2,3,4)

InChI Key

VQOJVZCNOWWFTE-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC(=O)O.C[N+](C)(C)CC(=O)O.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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